![molecular formula C11H21NO5S B2923502 tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate CAS No. 1033718-21-6](/img/structure/B2923502.png)
tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate is an intriguing compound with distinct structural features and a variety of applications in scientific research. This article delves into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with cyclobutanone derivatives.
Steps
Cyclobutanone is reacted with methanesulfonyl chloride under basic conditions to form (1r,3r)-3-(methanesulfonyloxy)cyclobutanone.
This intermediate undergoes nucleophilic substitution with N-methylcarbamic acid tert-butyl ester.
Conditions: : Typically, reactions are conducted in inert atmospheres with solvents such as dichloromethane, and temperatures are carefully controlled.
Industrial Production Methods
Industrial production scales up the laboratory synthesis, often employing continuous flow techniques to enhance yield and purity while minimizing waste.
化学反応の分析
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitution where the methanesulfonyloxy group is replaced by various nucleophiles.
Hydrolysis: : Under acidic or basic conditions, it can hydrolyze to yield respective carboxylate and amine products.
Oxidation and Reduction: : Although less common, certain conditions can induce redox reactions, altering the oxidation state of the central carbamate structure.
Common Reagents and Conditions
Reagents: : Sodium hydride, methanesulfonyl chloride, tert-butyl alcohol, etc.
Conditions: : Mostly conducted in inert solvents like dichloromethane or acetonitrile, often at low to ambient temperatures.
Major Products
The products vary with the reaction type. Substitution yields various derivatives depending on the nucleophile, while hydrolysis results in tert-butylamine and corresponding acids.
科学的研究の応用
Chemistry
This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology
In biology, it functions as a precursor for synthesizing bioactive molecules and probes, aiding in the study of enzyme functions and cellular processes.
Medicine
Industry
In industrial chemistry, it can be employed in the synthesis of high-value chemicals and materials, leveraging its reactive moieties.
作用機序
Molecular Targets and Pathways
The compound's activity often revolves around its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Comparison
tert-Butyl N-methylcarbamate: : Lacks the cyclobutyl and methanesulfonyloxy groups, leading to different reactivity and applications.
tert-Butyl cyclobutylcarbamate: : Lacks the N-methyl group, altering its chemical behavior and biological activity.
Uniqueness
Tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications.
List of Similar Compounds
Tert-butyl N-methylcarbamate
Tert-butyl cyclobutylcarbamate
N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate
Hope this helps you to get the full picture of this compound. Curious to hear what you plan to do with this info!
特性
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMISUGTEOFBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136611 |
Source


|
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033718-21-6 |
Source


|
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
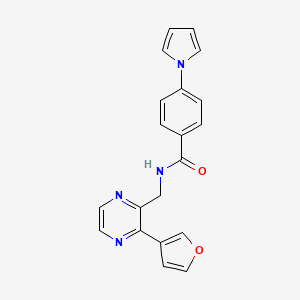
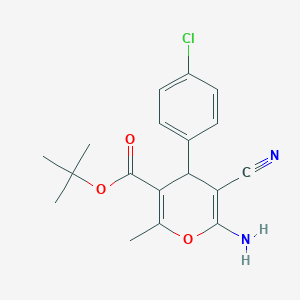
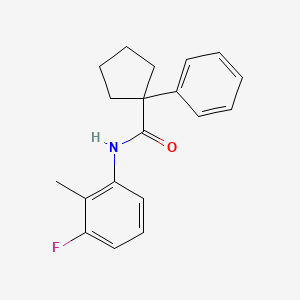
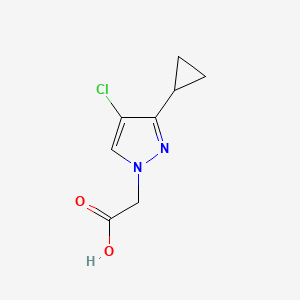
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
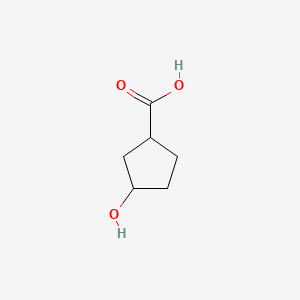
![5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2923433.png)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
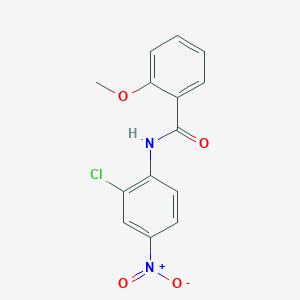
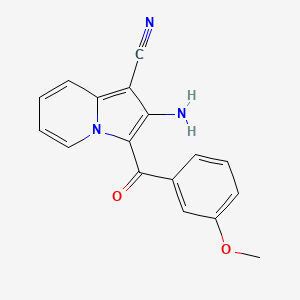
![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
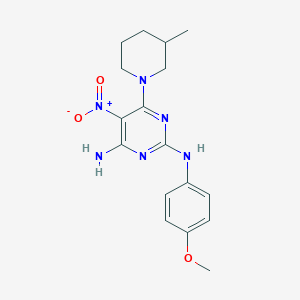
![3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2923442.png)
